molecular formula C5H7F2NO2 B1441297 3,3-Difluoro-5-hydroxypiperidin-2-one CAS No. 1256080-98-4

3,3-Difluoro-5-hydroxypiperidin-2-one

Cat. No. B1441297
CAS RN: 1256080-98-4
M. Wt: 151.11 g/mol
InChI Key: IGLPGCSKRIFQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-5-hydroxypiperidin-2-one is a chemical compound with the CAS Number: 1256080-98-4 . It has a molecular weight of 151.11 . The compound is also known as DFH-5.


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluoro-5-hydroxy-2-piperidinone . The InChI code for this compound is 1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10) .


Physical And Chemical Properties Analysis

3,3-Difluoro-5-hydroxypiperidin-2-one is a powder . It has a melting point of 136-139 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

3,3-Difluoro-5-hydroxypiperidin-2-one serves as a versatile building block in the synthesis of biologically active compounds. An innovative approach involves an enantioselective biocatalytic process using (S)-hydroxynitrile lyase for cyanohydrin formation, followed by hydrogenation. This method facilitates the production of 5-hydroxypiperidinone-derived N,N-acetals and N-alkylated 5-hydroxypiperidinone in a single step, showcasing the compound's utility in enantioselective synthesis and catalysis (Vink et al., 2003).

Building Blocks in Medicinal Chemistry

The compound has been synthesized through deoxofluorination of 3-alkoxy-4-piperidinones, highlighting its importance as a building block in agrochemical and pharmaceutical chemistry. This synthesis pathway underscores the compound's relevance in developing functionalized molecules for medicinal applications (Surmont et al., 2009).

Diastereoselective and Reductive Cyclization

3,3-Difluoro-5-hydroxypiperidin-2-one is also pivotal in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This is achieved through Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, demonstrating the compound's utility in complex chemical transformations and the synthesis of highly functionalized piperidin-2-ones (Lam et al., 2005).

Natural Product Synthesis

The 3-hydroxypiperidine skeleton, closely related to 3,3-difluoro-5-hydroxypiperidin-2-one, is a key element in the synthesis of many bioactive compounds and natural products. Research on this scaffold offers insights into the synthesis strategies and the significance of such structures in natural product synthesis (Wijdeven et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3-difluoro-5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(9)2-8-4(5)10/h3,9H,1-2H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLPGCSKRIFQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC(=O)C1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-5-hydroxypiperidin-2-one

CAS RN

1256080-98-4
Record name 3,3-difluoro-5-hydroxypiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-5-hydroxypiperidin-2-one
Reactant of Route 2
3,3-Difluoro-5-hydroxypiperidin-2-one
Reactant of Route 3
3,3-Difluoro-5-hydroxypiperidin-2-one
Reactant of Route 4
3,3-Difluoro-5-hydroxypiperidin-2-one
Reactant of Route 5
3,3-Difluoro-5-hydroxypiperidin-2-one
Reactant of Route 6
3,3-Difluoro-5-hydroxypiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.